

what is the structure of Iodo-PEG12-NHS ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iodo-PEG12-NHS ester**

Cat. No.: **B12426882**

[Get Quote](#)

An In-depth Technical Guide to the Structure and Application of **Iodo-PEG12-NHS Ester**

Introduction

Iodo-PEG12-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics. Its structure is meticulously designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a terminal iodoacetyl group. This unique architecture allows for the sequential and specific conjugation of molecules, primarily linking amine-containing moieties to sulfhydryl-containing moieties.

This guide provides a detailed examination of the structure, properties, and applications of **Iodo-PEG12-NHS ester**, complete with experimental protocols and logical workflows for its use in scientific research.

Core Structure and Functional Components

The chemical structure of **Iodo-PEG12-NHS ester** consists of three distinct functional regions:

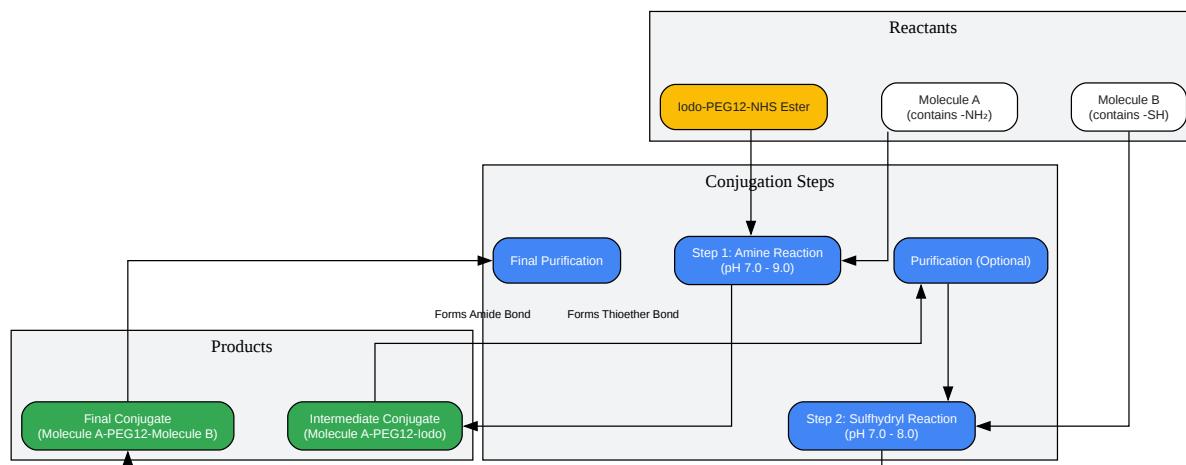
- Iodoacetyl Group (I-CH₂-CO-): This is a reactive group located at one terminus of the molecule. It specifically and efficiently reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[1]
- Polyethylene Glycol (PEG) Linker (-(OCH₂CH₂)₁₂-): A hydrophilic spacer arm composed of twelve repeating ethylene glycol units. This PEG linker serves several critical functions:

- It increases the hydrodynamic radius of the resulting conjugate.
- It enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[2]
- It provides a flexible, defined-length spacer between the conjugated molecules, which can be essential for maintaining their biological activity.
- N-hydroxysuccinimide (NHS) Ester (-CO-O-N(CO-CH₂)₂): Located at the other terminus, the NHS ester is a highly reactive group that targets primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues.[2][3] The reaction results in the formation of a stable and covalent amide bond.[3]

The combination of these components makes **Iodo-PEG12-NHS ester** an effective tool for creating precisely defined molecular conjugates. It is also classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of PROTAC molecules designed to degrade specific target proteins.

Physicochemical Properties

The quantitative properties of **Iodo-PEG12-NHS ester** are summarized below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage and handling.

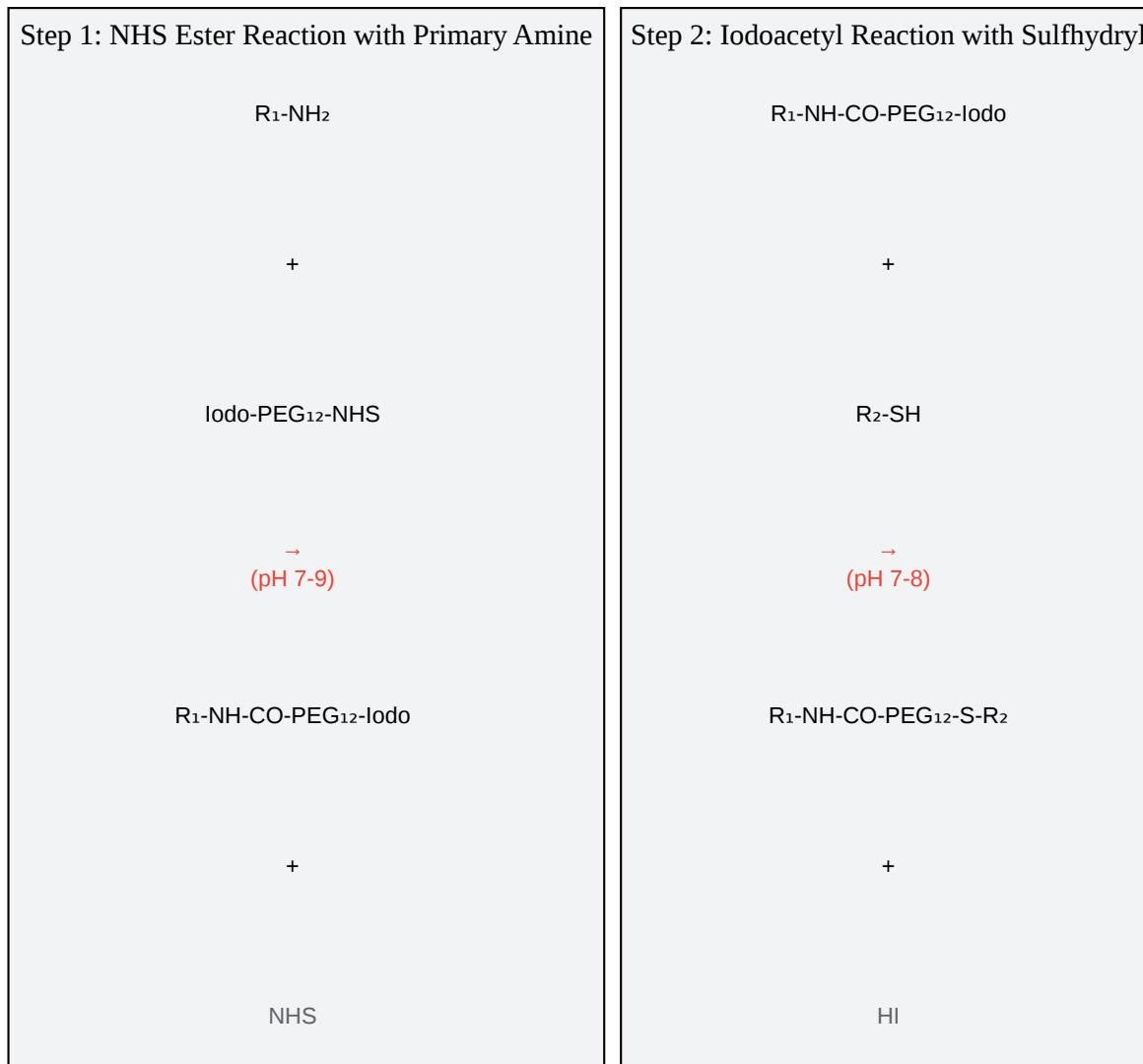

Property	Value	Citation(s)
Molecular Formula	C ₃₁ H ₅₆ INO ₁₆	
Molecular Weight	825.68 g/mol	
Purity	>95%	
Physical Form	Viscous oil	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	
Storage Condition	Store at -20°C, protected from moisture	

Reaction Mechanism and Workflow

The utility of **Iodo-PEG12-NHS ester** lies in its ability to facilitate a two-step conjugation process. The significant difference in reactivity between the NHS ester and the iodoacetyl group allows for controlled, sequential reactions.

Logical Workflow for Bioconjugation

The diagram below illustrates the logical steps for using **Iodo-PEG12-NHS ester** to link an amine-containing molecule (Molecule A) to a sulphydryl-containing molecule (Molecule B).



[Click to download full resolution via product page](#)

Caption: Logical workflow for heterobifunctional conjugation.

Reaction Chemistry

The chemical transformations underpinning the workflow are specific and well-characterized.

[Click to download full resolution via product page](#)

Caption: Chemical reactions for amine and sulfhydryl coupling.

Experimental Protocols

The following are generalized protocols for performing conjugation reactions with **Iodo-PEG12-NHS ester**. Optimization is often necessary based on the specific properties of the molecules being conjugated.

Protocol 1: Labeling an Amine-Containing Protein (Molecule A)

This protocol details the first step of the conjugation workflow.

- Reagent Preparation:
 - Equilibrate the **Iodo-PEG12-NHS ester** to room temperature before opening to prevent moisture condensation.
 - Prepare a fresh stock solution of the ester (e.g., 10-20 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
 - Prepare the amine-containing protein in an amine-free buffer with a pH between 7.0 and 9.0 (e.g., 0.1 M sodium bicarbonate or PBS at pH 7.4).
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved **Iodo-PEG12-NHS ester** to the protein solution. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. To protect photosensitive molecules, cover the reaction vessel with aluminum foil.
- Quenching and Purification:
 - (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, and incubating for an additional 30 minutes.

- Remove excess, unreacted **Iodo-PEG12-NHS ester** and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. This step is crucial to prevent the iodoacetyl group from reacting with the target protein if it also contains free sulfhydryls.

Protocol 2: Conjugating the Intermediate to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol details the second step of the workflow using the purified intermediate from Protocol 5.1.

- Reagent Preparation:

- Ensure the sulfhydryl-containing molecule (Molecule B) is in a buffer at a pH between 7.0 and 8.0. If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
- The purified, amine-reacted intermediate (Molecule A-PEG12-Iodo) should be in a compatible buffer.

- Conjugation Reaction:

- Add the sulfhydryl-containing molecule to the intermediate conjugate at an approximate 1:1 molar ratio. A slight excess of the sulfhydryl molecule may be used to drive the reaction to completion.
- Incubate the mixture at room temperature for 2 hours or at 4°C overnight.

- Final Purification:

- Purify the final conjugate (Molecule A-PEG12-Molecule B) from unreacted components using an appropriate method such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography, depending on the properties of the final product.

Conclusion

Iodo-PEG12-NHS ester is a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its defined structure, featuring two distinct reactive groups separated by a hydrophilic PEG spacer, enables the precise and efficient synthesis of complex biomolecular conjugates. Understanding its core structure, physicochemical properties, and reaction mechanisms is essential for its successful application in creating novel therapeutics, diagnostics, and research reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. m-PEG12-NHS ester, 174569-25-6 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [what is the structure of Iodo-PEG12-NHS ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12426882#what-is-the-structure-of-iodo-peg12-nhs-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com